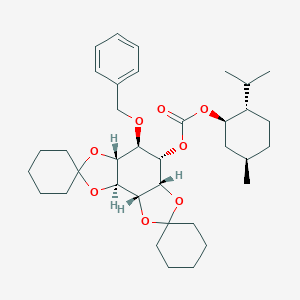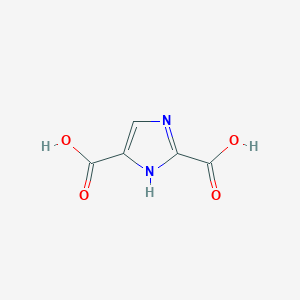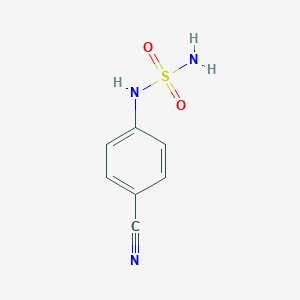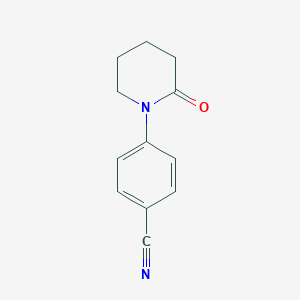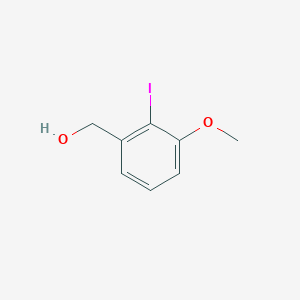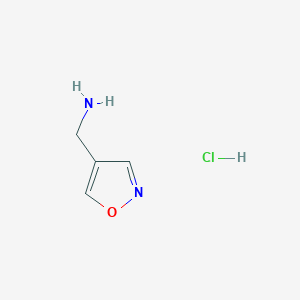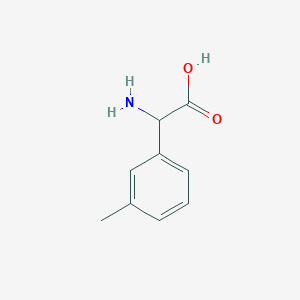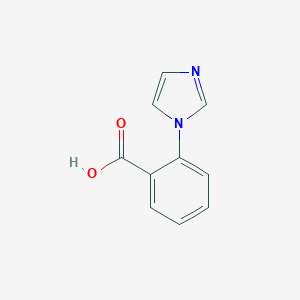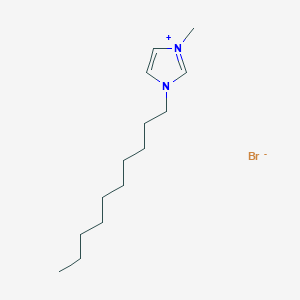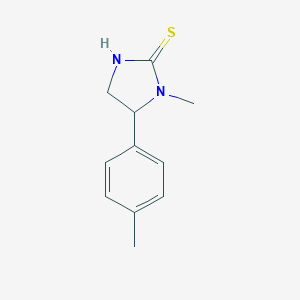
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as MIT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been used as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines. 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its ability to reduce oxidative stress and inflammation, which can be useful in studying various biological processes. However, one limitation of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is its potential toxicity at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for further research on 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, including studies on its potential use as a treatment for various diseases, such as cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione and its potential side effects at different concentrations. Additionally, the development of new synthesis methods for 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione could lead to the production of more potent and effective compounds for use in scientific research.
Métodos De Síntesis
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with thiourea in the presence of a base, or the reaction of 4-methylbenzyl isothiocyanate with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
Número CAS |
186424-12-4 |
|---|---|
Nombre del producto |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-methyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-6,10H,7H2,1-2H3,(H,12,14) |
Clave InChI |
PBVUYLHTHWWOJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
SMILES canónico |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
Sinónimos |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)
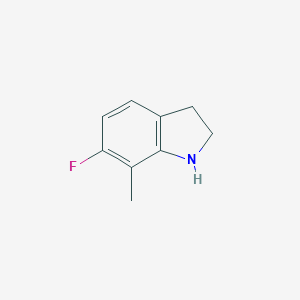
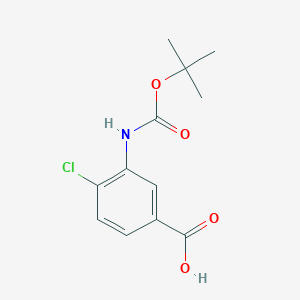
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
